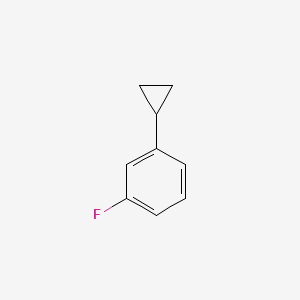
1-Cyclopropyl-3-fluorobenzene
Übersicht
Beschreibung
1-Cyclopropyl-3-fluorobenzene is a chemical compound with the molecular formula C9H9F . It is a member of the class of compounds known as fluorobenzenes .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as 1-Cyclopropyl-3-fluorobenzene, can be quite challenging due to their complex molecular architectures . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-fluorobenzene is based on the molecular formula C9H9F. It has an average mass of 136.166 Da and a monoisotopic mass of 136.068832 Da .Chemical Reactions Analysis
Cyclopropane compounds, including 1-Cyclopropyl-3-fluorobenzene, are involved in various chemical reactions. These reactions often involve the introduction of the cyclopropane motif in a collection of recent total syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-3-fluorobenzene can be inferred from its molecular structure. It has a molecular formula of C9H9F, an average mass of 136.166 Da, and a monoisotopic mass of 136.068832 Da .Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Acylation of Benzene Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
Friedel-Crafts acylation of benzene derivatives is a frequently used reaction in organic synthesis to form C-C bonds. This process is important in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
Methods of Application or Experimental Procedures
The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems. One example is the acylation of benzene and unactivated benzenes such as chlorobenzene, and fluorobenzene in the presence of catalytic amounts of hafnium (IV) triflate (Hf(OTf)4) and trifluoromethanesulfonic acid (TfOH) .
Results or Outcomes
The result of this reaction is the formation of acylated benzene derivatives. Unfortunately, the traditional Lewis acid-catalyzed Friedel–Crafts acylation has its environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes .
Synthesis of Borinic Acid Derivatives
Specific Scientific Field
Organoboron Chemistry
Summary of the Application
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Methods of Application or Experimental Procedures
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Results or Outcomes
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Synthesis of N1-cyclopropyl-3-fluorobenzene-1,2-diamine
Summary of the Application
N1-cyclopropyl-3-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1179208-96-8 . It’s a type of benzene derivative that can be used in various chemical reactions.
Methods of Application or Experimental Procedures
The specific methods of synthesis for this compound are not provided in the source. However, it’s typically synthesized in a laboratory setting using appropriate organic chemistry techniques .
Results or Outcomes
The specific outcomes or results of using this compound are not provided in the source. However, benzene derivatives like this one are often used in the synthesis of other complex organic compounds .
Evaluation of Fluoroorganic Compounds
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Fluoroorganic compounds, including benzene derivatives, are often evaluated using techniques like benchtop 19F NMR . This allows for the analysis of their structure and properties.
Methods of Application or Experimental Procedures
The specific methods involve using 19F NMR to analyze the compound. This involves placing the compound in a magnetic field and using radio waves to excite the fluorine atoms. The resulting signal can be used to determine the structure of the compound .
Results or Outcomes
The specific outcomes of this type of analysis can vary depending on the compound being analyzed. However, it generally provides detailed information about the structure and properties of the compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGSVHXIJLSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678876 | |
| Record name | 1-Cyclopropyl-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-fluorobenzene | |
CAS RN |
18511-61-0 | |
| Record name | 1-Cyclopropyl-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



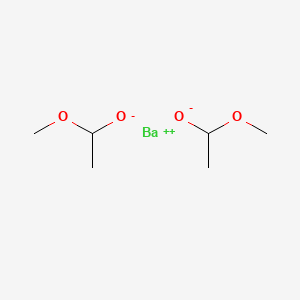
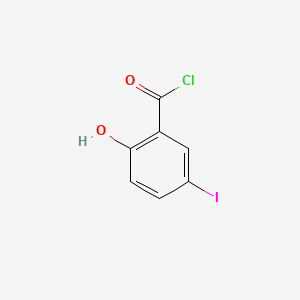
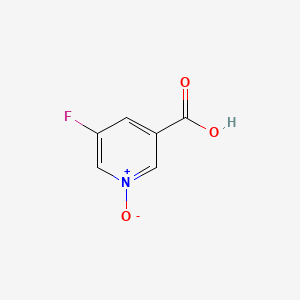
![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)
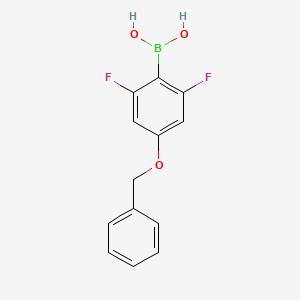
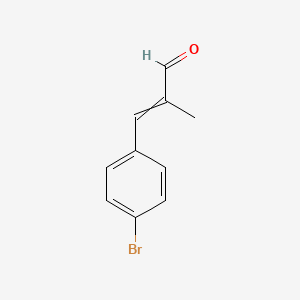
![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)
![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
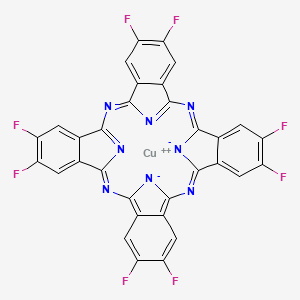
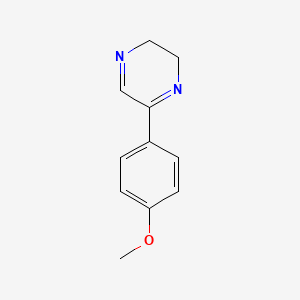
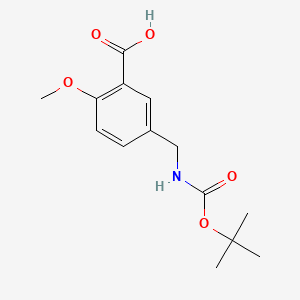
![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)
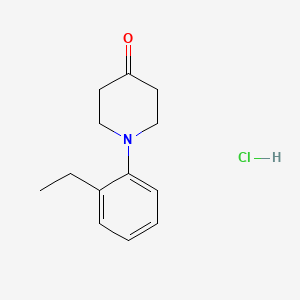
![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)